(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one
Description
(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group attached to a dihydrofuranone core
Properties
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-21-16-8-4-13(5-9-16)17-11-14(18(20)22-17)10-12-2-6-15(19)7-3-12/h2-11H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOUHPOXLIUAK-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 4-bromobenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting intermediate undergoes cyclization to form the dihydrofuranone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Azides, amines, or thiols.
Scientific Research Applications
(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Palladium(II) acetate: A coordination compound used as a catalyst in organic synthesis.
Uniqueness
(3Z)-3-[(4-Bromophenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry and materials science. Its dihydrofuranone core and the presence of both bromophenyl and methoxyphenyl groups make it a versatile molecule for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
